![molecular formula C16H18N2O5S B469024 N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide CAS No. 817187-52-3](/img/structure/B469024.png)

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

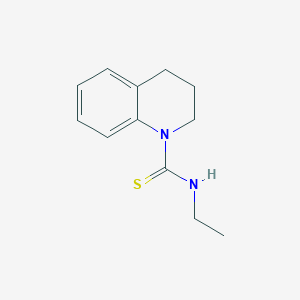

The molecular formula of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is C16H18N2O5S . It has an average mass of 350.389 Da and a monoisotopic mass of 350.093628 Da .Physical And Chemical Properties Analysis

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information . For detailed properties, it’s recommended to refer to specialized chemical databases .Applications De Recherche Scientifique

Synthesis of Stable 5-Hydroxymethylfurfural Derivatives

5-Hydroxymethylfurfural (5-HMF): is a plant-derived compound with significant potential in the chemical industry. However, its instability and storage challenges have prompted researchers to seek stable derivatives. The synthesis of 5-HMF directly from carbohydrates remains a challenging problem in contemporary chemistry . Notably, N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide offers a solution. Here’s how it’s done:

Electrooxidation of 5-Hydroxymethylfurfural

The electrooxidation of 5-HMF to 5-formylfuran is an area of interest for energy storage and catalysis. Researchers have explored hybrid electrodes, such as polyaniline/carbon paper (PANI/CP) , for this purpose . While not directly related to our compound, understanding the electrochemical behavior of 5-HMF derivatives contributes to broader applications.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

It is suggested that the compound may interact with its targets, possibly egfr, leading to changes in cellular processes . The interaction of similar compounds with EGFR has been shown to inhibit the receptor’s activity, thereby reducing cell proliferation and survival .

Biochemical Pathways

Given the potential targeting of egfr, it is likely that the compound affects pathways downstream of egfr, such as the pi3k/akt pathway and the ras/raf/mapk pathway, which are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The relative bioavailability of similar compounds has been reported to be 100% , suggesting good absorption and distribution

Result of Action

Similar compounds have been shown to exhibit potent anticancer activities against certain cancer cell lines, suggesting that this compound may also have potential anticancer effects .

Propriétés

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-20-12-7-10(8-13(21-2)14(12)22-3)15(19)18-16(24)17-9-11-5-4-6-23-11/h4-8H,9H2,1-3H3,(H2,17,18,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEHFRJJZJPJEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B468947.png)

![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B469011.png)

![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)

![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B469111.png)

![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B469144.png)

![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)

![3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B469239.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)

![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B469356.png)

![N-(5-chloro-2-pyridinyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469359.png)